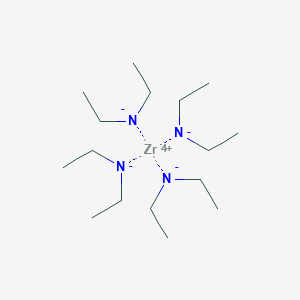

Tetrakis(diethylamino)zirconium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrakis(diethylamino)zirconium is an organometallic compound with the chemical formula C₁₆H₄₀N₄Zr. It is commonly used as a precursor in the deposition of zirconium-containing thin films, particularly in the semiconductor industry. This compound is known for its high volatility and reactivity, making it suitable for various chemical vapor deposition (CVD) processes .

Wissenschaftliche Forschungsanwendungen

Tetrakis(diethylamino)zirconium has numerous applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of various zirconium-containing compounds and materials.

Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives and related compounds are explored for potential biomedical applications.

Industry: It is extensively used in the semiconductor industry for the deposition of zirconium nitride (ZrN) and zirconium dioxide (ZrO₂) thin films.

Wirkmechanismus

Target of Action

Tetrakis(diethylamino)zirconium (TDZ) is primarily used as a precursor for the deposition of zirconium-based thin films . These films find applications in various fields, including microelectronics and gas sensors . TDZ is also used in the synthesis of zirconium complexes, which act as catalytic precursors for organic chemical reactions .

Mode of Action

The mode of action of TDZ involves its interaction with β-ketoimines . This interaction leads to an amine substitution reaction, yielding novel monomeric heteroleptic mixed amido-ketoiminato complexes . The type of complex formed depends on the ratio of the ligand to zirconium .

Biochemical Pathways

The biochemical pathways affected by TDZ primarily involve the deposition of zirconium oxide (ZrO2) thin films . The low decomposition temperature facilitated by the stepwise elimination of the ketominate ligand from the complex and the stability of the complexes obtained in air as well as in solution makes them highly suitable for solution-based processing of ZrO2 thin films .

Result of Action

The primary result of TDZ’s action is the formation of high-quality ZrO2 films . These films are characterized by their structure, morphology, composition, and optical properties . They exhibit an optical transmittance above 90%, indicating their potential for use in various applications .

Action Environment

The action of TDZ is influenced by environmental factors such as temperature and air exposure . The stability of the complexes obtained in air and the low decomposition temperature of the compound make it suitable for use in various environments . It’s important to handle tdz with care due to its reactivity and potential for causing irritation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

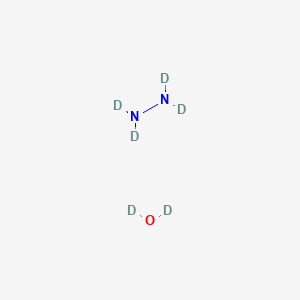

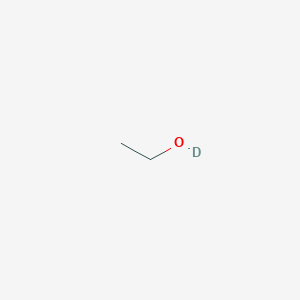

Tetrakis(diethylamino)zirconium can be synthesized through the reaction of zirconium tetrachloride with diethylamine. The reaction typically occurs in an inert atmosphere to prevent contamination and involves the following steps:

- Dissolving zirconium tetrachloride in an organic solvent such as toluene.

- Adding diethylamine to the solution while maintaining a low temperature to control the reaction rate.

- Allowing the reaction to proceed, resulting in the formation of this compound and ammonium chloride as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of impurities and byproducts. The final product is typically purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Tetrakis(diethylamino)zirconium undergoes various chemical reactions, including:

Substitution Reactions: It can react with different ligands, leading to the formation of new zirconium complexes.

Oxidation Reactions: It can be oxidized to form zirconium dioxide (ZrO₂) under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include β-ketoimines and other amines.

Oxidation Reactions: Oxidizing agents such as oxygen or ozone can be used, often at elevated temperatures to facilitate the reaction.

Major Products Formed

Substitution Reactions: The major products are new zirconium complexes with different ligands.

Oxidation Reactions: The primary product is zirconium dioxide (ZrO₂), which is widely used in various industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrakis(dimethylamino)zirconium: Similar in structure but with dimethylamino groups instead of diethylamino groups.

Zirconium tetrachloride: A simpler zirconium compound used in various chemical reactions and as a precursor for other zirconium compounds.

Uniqueness

Tetrakis(diethylamino)zirconium is unique due to its high volatility and reactivity, making it particularly suitable for CVD processes. Its ability to form stable complexes with various ligands also makes it versatile for different chemical applications .

Eigenschaften

CAS-Nummer |

13801-49-5 |

|---|---|

Molekularformel |

C16H40N4Zr |

Molekulargewicht |

379.74 g/mol |

IUPAC-Name |

diethylazanide;zirconium(4+) |

InChI |

InChI=1S/4C4H10N.Zr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |

InChI-Schlüssel |

GOVWJRDDHRBJRW-UHFFFAOYSA-N |

SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4] |

Kanonische SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4] |

Piktogramme |

Flammable; Corrosive; Irritant |

Synonyme |

N-Ethylethanamine Zirconium(4+) Salt (4:1); Diethylamine Zirconium(4+) Salt; N-Ethylethanamine Zirconium(4+) Salt; Tetrakis(diethylamino)-Zirconium; Tetrakis(diethylamido)zirconium; Tetrakis(diethylaminato)zirconium; Tetrakis(diethylamino)zirconium; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

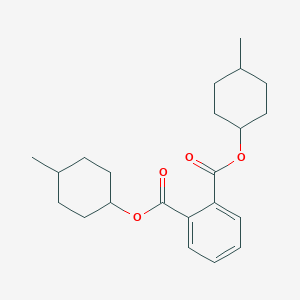

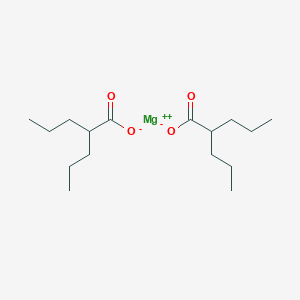

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)